molecular formula C14H8F4O3 B594562 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261460-04-1

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Katalognummer: B594562
CAS-Nummer: 1261460-04-1
Molekulargewicht: 300.209
InChI-Schlüssel: OYEIABJVEIPIER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261460-04-1) is a fluorinated benzoic acid derivative valued as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research . The compound features both fluorine and trifluoromethoxy substituents, which are known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules to biological targets, making them critical for the development of Active Pharmaceutical Ingredients (APIs) . With a molecular formula of C14H8F4O3 and a molecular weight of 300.21 g/mol, this benzoic acid building block is readily functionalized for further synthesis . The carboxylic acid group can be conveniently converted to an acyl chloride for nucleophilic substitution reactions or used in amidation to create peptide bonds and other molecular scaffolds . This chemical is supplied as a high-purity material and is instrumental for analytical method development, method validation, and Quality Control (QC) applications in support of regulatory filings such as Abbreviated New Drug Applications (ANDAs) . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEIABJVEIPIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691768
Record name 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261460-04-1
Record name 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, particularly for introducing trifluoromethoxyphenyl groups to aromatic cores. For 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a proposed route involves coupling a boronic acid derivative of 3-trifluoromethoxyphenyl with a halogenated fluorobenzoic acid precursor.

Hypothetical Reaction Scheme :

  • Precursor Preparation : 5-Bromo-3-fluorobenzoic acid is synthesized via bromination of 3-fluorobenzoic acid using N-bromosuccinimide (NBS) under radical initiation.

  • Coupling : The brominated precursor reacts with 3-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water).

Key Considerations :

  • Catalyst loading (1–5 mol%) and temperature (80–100°C) critically influence yield.

  • Steric hindrance from the trifluoromethoxy group may necessitate prolonged reaction times (12–24 h).

Nucleophilic Aromatic Substitution

Introducing the Trifluoromethoxy Group

Direct incorporation of the trifluoromethoxy (-OCF₃) group via nucleophilic substitution is challenging due to its poor nucleophilicity. However, halogen-exchange reactions using CuI or AgF in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (120–150°C) have been reported for analogous systems.

Example Protocol :

  • Substrate : 5-Fluoro-3-iodobenzoic acid

  • Reagents : AgF (2.5 equiv), CuI (10 mol%), DMF, 140°C, 18 h

  • Outcome : Substitution of iodine with -OCF₃, followed by acid workup to yield the target compound.

Optimization Challenges :

  • Competing side reactions (e.g., hydrodehalogenation) require careful control of moisture and oxygen levels.

  • Use of silver salts increases cost, necessitating catalyst recycling strategies.

Carboxylation Strategies

Hydrolysis of Nitriles or Esters

Conversion of a pre-functionalized benzaldehyde or benzonitrile to the corresponding carboxylic acid is a common approach. For instance, a 3-(3-trifluoromethoxyphenyl)-5-fluorobenzonitrile intermediate could be hydrolyzed under acidic or basic conditions.

Experimental Data from Analogous Systems :

Starting MaterialReagentsConditionsYieldReference
3-Cyano-5-fluorophenyl derivativeH₂SO₄ (conc.), H₂O, 100°C6 h78%
Methyl 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoateNaOH (2M), MeOH/H₂O, reflux4 h85%

Critical Parameters :

  • Acidic hydrolysis risks decarboxylation, whereas basic conditions minimize this side reaction.

  • Ester hydrolysis typically offers higher yields compared to nitrile routes.

Multi-Step Synthesis via Intermediate Coupling

Sequential Functionalization

A modular approach involves synthesizing the trifluoromethoxyphenyl and fluorobenzoic acid moieties separately, followed by coupling.

Stepwise Protocol :

  • Trifluoromethoxyphenyl Synthesis :

    • Nitration of 3-bromoanisole, followed by reduction to 3-bromo-5-nitroanisole.

    • Fluorination using SF₄ or Deoxo-Fluor to introduce -OCF₃.

  • Coupling :

    • Suzuki-Miyaura reaction with 5-fluorobenzoic acid boronic ester.

  • Deprotection :

    • Acidic cleavage of protecting groups (if applicable) to yield the final carboxylic acid.

Yield Optimization :

  • Intermediate purification (e.g., column chromatography) is essential to prevent carryover of metal catalysts into final steps.

  • Microwave-assisted coupling reduces reaction times by 30–50%.

Challenges and Limitations

Steric and Electronic Effects

The electron-withdrawing nature of both fluorine and trifluoromethoxy groups deactivates the aromatic ring, necessitating harsh reaction conditions. Steric hindrance at the 3-position further complicates coupling efficiency.

Purification Complexity

The lipophilic trifluoromethoxyphenyl group and polar carboxylic acid functionality require mixed-solvent systems (e.g., hexane/ethyl acetate with acetic acid) for effective crystallization or chromatographic separation .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Fluorinated Benzoic Acids

The compound’s key analogs differ in substituent positions and functional groups (Table 1). For example:

  • 3-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 1242258-49-6): Features a trifluoromethoxy group at the 5-position and fluorine at the 3-position, inversely positioned compared to the target compound. This positional swap may alter electronic properties and bioavailability .
  • 5-Fluoro-3-(3-methoxyphenyl)benzoic acid (YA-9554): Replaces the trifluoromethoxy group with a methoxy group, reducing electronegativity and lipophilicity. This substitution could lower metabolic stability but improve solubility .

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Purity/Availability Key Features
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid F (5), CF3O-Ph (3) 314.21 g/mol† Discontinued High electronegativity, lipophilic
3-Fluoro-5-(trifluoromethoxy)benzoic acid F (3), CF3O-Ph (5) 314.21 g/mol† 95%+ purity Inverse substituent positions
5-Fluoro-3-(3-methoxyphenyl)benzoic acid F (5), MeO-Ph (3) 260.23 g/mol† 98% purity Reduced lipophilicity
5-Fluoro-3-(4-methoxyphenyl)benzoic acid F (5), MeO-Ph (4) 260.23 g/mol† 98% purity Para-substitution enhances steric effects

†Calculated based on molecular formulas from and .

Toxicity Predictions Using QSTR Models

highlights a Quantitative Structure-Toxicity Relationship (QSTR) model for benzoic acid derivatives, correlating molecular connectivity indices (0JA, 1JA, JB) with oral LD50 in mice.

  • Methoxy groups (electron-donating): Lower connectivity indices, suggesting reduced acute toxicity compared to trifluoromethoxy analogs .

Biologische Aktivität

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of fluorine atoms, enhances its biological activity, making it a subject of interest for drug development and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H6_{6}F4_{4}O2_{2}
  • Molecular Weight : 288.16 g/mol
  • CAS Number : 1261772-10-0

The presence of multiple fluorine atoms in its structure significantly influences its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances binding affinity to proteins and enzymes through:

  • Hydrogen Bonding : The electronegative fluorine atoms facilitate strong hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The lipophilic nature of the compound allows it to penetrate biological membranes effectively.

These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar fluorinated structures can inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several trifluoromethyl-substituted benzoic acids, including this compound. Results demonstrated effective inhibition against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 4 µg/mL depending on the strain tested .

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. The fluorinated structure enhances its ability to modulate signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated a dose-dependent reduction in viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly concerning cyclooxygenase (COX) enzymes involved in inflammatory processes.

Research Findings

A comparative analysis revealed that compounds with trifluoromethyl substitutions displayed enhanced inhibitory activity against COX enzymes compared to their non-fluorinated counterparts. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the efficacy and biological activity of this compound, a comparison with similar fluorinated compounds reveals distinct advantages:

Compound NameMIC (µg/mL)IC50 (µM)Target Enzyme
This compound0.5 - 415COX
Trifluoromethyl benzoic acid2 - 820COX
Non-fluorinated benzoic acid>10>30NA

The data indicates that the presence of fluorine significantly enhances both antimicrobial and anticancer activities when compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling to introduce the trifluoromethoxyphenyl group to the benzoic acid core. For example, halogenated intermediates (e.g., brominated benzoic acid derivatives) can be coupled with 3-trifluoromethoxyphenylboronic acid under palladium catalysis . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. Evidence from similar fluorinated benzoic acid syntheses suggests yields improve with microwave-assisted heating (40–60% yields reported for analogous compounds) .

Q. How can analytical techniques resolve co-eluting impurities in HPLC analysis of this compound?

  • Methodological Answer : Use gradient elution with a C18 column and mobile phases containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. For example, in a study on fluorinated benzoic acid derivatives, HPLC retention times (e.g., 6.06 min for a related compound) were optimized using acetonitrile/water gradients . Mass spectrometry (ESI-MS) or diode-array detection (DAD) can differentiate impurities by molecular weight or UV spectra .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do fluorine substitutions influence them?

  • Methodological Answer : The trifluoromethoxy group increases lipophilicity (logP ~3.5 predicted), while the carboxylic acid moiety (pKa ~2.8) governs aqueous solubility at physiological pH. Fluorine atoms enhance metabolic stability and membrane permeability, as seen in structurally related 3,5-difluoro-2-hydroxybenzoic acid derivatives . Experimental determination via shake-flask solubility assays and potentiometric titration is recommended.

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Use molecular docking and comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., fluorine position, trifluoromethoxy orientation) with biological activity. For example, chalcone derivatives of fluorinated benzoic acids showed enhanced enzyme inhibition when bulky substituents occupied specific hydrophobic pockets . Validate models using in vitro assays (e.g., IC50 measurements against target enzymes) .

Q. What strategies mitigate low regioselectivity during halogenation of the benzoic acid core?

  • Methodological Answer : Directed ortho-metalation (DoM) with lithium amides can achieve regioselective fluorination. For 5-fluoro-substituted analogs, blocking groups (e.g., methoxy) at the 2-position direct electrophilic substitution to the 3-position . Alternatively, transition-metal-catalyzed C–H activation enables selective functionalization, as demonstrated in bromo-fluoro-trifluoromethyl benzoic acid synthesis .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Reconcile discrepancies by revisiting force field parameters (e.g., partial charges of trifluoromethoxy groups) in molecular dynamics simulations. For instance, fluorinated chalcones with predicted high binding affinity but low experimental activity may require re-evaluation of solvation effects or protein flexibility . Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) ensures enantioselectivity during coupling steps. For API-scale production, continuous flow reactors improve reproducibility and reduce side reactions, as seen in the synthesis of fluorinated isoxazoline intermediates . Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do fluorinated analogs compare to non-fluorinated counterparts in stability under physiological conditions?

  • Methodological Answer : Fluorine atoms reduce oxidative metabolism, as shown in studies comparing 3-fluorobenzoic acid (t1/2 >24 h in liver microsomes) to non-fluorinated analogs (t1/2 <6 h) . Accelerated stability testing (40°C/75% RH for 3 months) confirms resistance to hydrolysis and photodegradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.